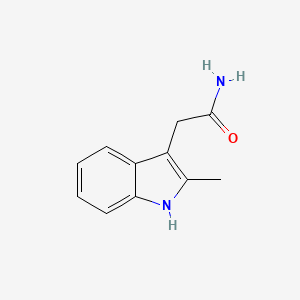

1H-Indole-3-acetamide, 2-methyl-

説明

Significance of Indole (B1671886) Core in Natural Products and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast array of natural products and synthetic compounds of significant biological importance. mdpi.comresearchgate.net This privileged scaffold is found in over 4,100 known indole alkaloids, many of which exhibit potent therapeutic properties, including antitumor, antibacterial, antiviral, and antifungal activities. mdpi.com The versatility of the indole ring allows it to interact with a multitude of biological targets, making it a highly sought-after framework in medicinal chemistry and drug discovery. mdpi.comnih.govijpsr.com Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) underscores its fundamental role in biological systems. nih.gov The structural diversity and broad spectrum of pharmacological activities associated with indole derivatives continue to drive research into novel therapeutic agents based on this remarkable heterocyclic system. researchgate.netnih.govrsc.org

Overview of Indole-3-acetamide (B105759) as a Biologically Active Scaffold

Indole-3-acetamide is a notable derivative of the indole family, recognized as an important intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA). nih.govcontaminantdb.ca Beyond its role in plant biology, the indole-3-acetamide scaffold has garnered attention in medicinal chemistry for its diverse biological activities. nih.govacs.org Researchers have synthesized and investigated a range of indole-3-acetamide derivatives, revealing their potential as antihyperglycemic and antioxidant agents. nih.gov The core structure of indole-3-acetamide provides a versatile platform for chemical modifications, allowing for the exploration of structure-activity relationships and the development of compounds with tailored pharmacological profiles. nih.govacs.org

Specific Focus on 1H-Indole-3-acetamide, 2-methyl- within the Indole-3-acetamide Class

Within the broader class of indole-3-acetamides, the specific derivative 1H-Indole-3-acetamide, 2-methyl- presents a unique subject for investigation. This compound is characterized by a methyl group at the 2-position of the indole ring. While extensive research has been conducted on various indole derivatives, including those with substitutions at different positions, the focused study of 2-methyl substituted indole-3-acetamides provides an opportunity to understand the influence of this specific structural modification on the compound's chemical and biological properties. The synthesis and evaluation of such derivatives contribute to a deeper understanding of the structure-activity relationships within the indole class of compounds. unina.itresearchgate.net

Chemical and Physical Properties of 1H-Indole-3-acetamide, 2-methyl-

| Property | Value | Source |

| Molecular Formula | C11H12N2O | Inferred from related compounds |

| Molecular Weight | 188.23 g/mol | Inferred from related compounds |

| IUPAC Name | 2-(2-methyl-1H-indol-3-yl)acetamide | N/A |

| Synonyms | 2-(2-methyl-1H-indol-3-yl)acetamide | N/A |

Research Findings on Related Indole-3-acetamide Derivatives

While specific research on the biological activity of 1H-Indole-3-acetamide, 2-methyl- is not extensively documented in the provided search results, studies on closely related indole-3-acetamide derivatives have shown a range of biological activities. For instance, various N-substituted indole-3-acetamides have been synthesized and evaluated for their α-amylase inhibitory and antioxidant activities. nih.govacs.org These studies highlight the therapeutic potential of the indole-3-acetamide scaffold. Furthermore, research into other 2-methyl-1H-indole derivatives has demonstrated their potential as intermediates in the synthesis of more complex, biologically active molecules. unina.itresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-9(6-11(12)14)8-4-2-3-5-10(8)13-7/h2-5,13H,6H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPOXGRMCZCHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482704 | |

| Record name | 1H-Indole-3-acetamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58360-14-8 | |

| Record name | 1H-Indole-3-acetamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Natural Occurrence of Indole 3 Acetamide

Tryptophan-Dependent Biosynthetic Routes

The primary precursor for IAA biosynthesis in both plants and microorganisms is the amino acid L-tryptophan. nih.govresearchgate.net Several distinct pathways for converting tryptophan to IAA have been identified, collectively known as tryptophan-dependent pathways. nih.govpnas.orgjircas.go.jp These pathways are generally classified based on their key intermediates. The four major proposed routes are:

The Indole-3-acetamide (B105759) (IAM) pathway. nih.govpnas.orgjircas.go.jp

The Indole-3-pyruvic acid (IPyA) pathway. nih.govpnas.orgjircas.go.jp

The Tryptamine (B22526) (TAM) pathway. nih.govpnas.orgjircas.go.jp

The Indole-3-acetaldoxime (IAOx) pathway. nih.govpnas.orgjircas.go.jp

While these pathways are often presented as distinct, there is evidence of interconnection and redundancy, forming a complex network for IAA production. nih.govmdpi.com

The Indole-3-acetamide (IAM) pathway is one of the most extensively studied and well-characterized routes for IAA biosynthesis, particularly in bacteria. nih.govoup.com It involves a two-step conversion of tryptophan to IAA, with IAM serving as the stable intermediate. researchgate.netoup.com This pathway was initially thought to be specific to bacteria, but evidence now suggests its functionality in plants as well. nih.govnih.govnih.gov

This pathway is prominent in many plant-associated bacteria, including pathogenic species like Agrobacterium tumefaciens and Pseudomonas savastanoi, as well as beneficial bacteria such as Rhizobium and Bradyrhizobium. nih.govoup.com In pathogenic bacteria, the production of IAA via the IAM pathway can lead to uncontrolled host cell growth, resulting in tumor formation. nih.govontosight.ai The pathway has also been identified in various fungi and actinomycetes. nih.govnih.gov

The first committed step of the IAM pathway is the conversion of L-tryptophan to indole-3-acetamide. This reaction is catalyzed by the enzyme tryptophan 2-monooxygenase, which is encoded by the iaaM gene (also known as tms1). researchgate.netoup.comapsnet.org This enzyme utilizes molecular oxygen to incorporate a single oxygen atom into the tryptophan side chain, leading to the formation of IAM. researchgate.netapsnet.org

The iaaM gene was first identified in phytopathogenic bacteria like Pseudomonas savastanoi and on the T-DNA of Agrobacterium tumefaciens. nih.gov Its expression in host plants during infection is a key virulence factor. nih.govnih.gov Homologous genes have since been found in a variety of bacteria and even in some fungi, such as the stem rust fungus Puccinia graminis f. sp. tritici, where the Pgt-IaaM gene is required for full pathogenicity. nih.govapsnet.orgnih.gov Overexpression of the bacterial iaaM gene in plants like Arabidopsis leads to phenotypes associated with auxin overproduction, confirming the enzyme's function in vivo. nih.govnih.gov

The second and final step in the IAM pathway is the hydrolysis of indole-3-acetamide to produce the active auxin, indole-3-acetic acid, and ammonia (B1221849). nih.govresearchgate.net This reaction is catalyzed by the enzyme indole-3-acetamide hydrolase (also referred to as IAM hydrolase), encoded by the iaaH gene (also known as tms2). oup.comontosight.ai

Similar to iaaM, the iaaH gene was first characterized in plant-pathogenic bacteria, where it often exists in an operon with iaaM, allowing for the co-regulation of the entire pathway. nih.gov The presence of both iaaM and iaaH enables bacteria to efficiently convert tryptophan into IAA. apsnet.org While initially considered a bacterial enzyme, functional homologs of iaaH have been identified in plants. In Arabidopsis thaliana, two homologous genes, IAMH1 and IAMH2, encode enzymes that convert IAM to IAA. nih.govescholarship.org Plants lacking these genes are resistant to the effects of exogenously applied IAM and can suppress the auxin-overproduction phenotypes caused by the expression of the bacterial iaaM gene. nih.govescholarship.org This discovery confirmed the existence of the enzymatic machinery for the final step of the IAM pathway in plants. nih.gov

Table 1: Key Enzymes and Genes in the Indole-3-acetamide (IAM) Pathway

| Step | Enzyme | Gene Name(s) | Organism(s) | Function |

| 1 | Tryptophan 2-monooxygenase | iaaM, tms1, aux1 | Agrobacterium tumefaciens, Pseudomonas syringae, Puccinia graminis | Converts L-Tryptophan to Indole-3-acetamide (IAM). nih.govoup.comapsnet.org |

| 2 | Indole-3-acetamide hydrolase | iaaH, tms2, aux2, AMI1, IAMH1, IAMH2 | Agrobacterium tumefaciens, Pseudomonas syringae, Arabidopsis thaliana | Converts Indole-3-acetamide (IAM) to Indole-3-acetic acid (IAA). oup.comnih.govnih.govontosight.ai |

The Indole-3-pyruvic acid (IPyA) pathway is considered a major route for IAA biosynthesis in both plants and many bacteria. oup.comjircas.go.jpnih.gov This pathway begins with the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase (TAA/TAR family enzymes in plants). jircas.go.jppnas.org IPyA is then converted to indole-3-acetaldehyde (IAAld) by an IPyA decarboxylase (IPDC), which is finally oxidized to IAA. nih.govpnas.org In an alternative branch, the YUCCA family of flavin monooxygenases can directly convert IPyA to IAA in plants. pnas.orgnih.gov

While the IAM and IPyA pathways are distinct, they both originate from tryptophan and converge on the same final product, IAA. In many microorganisms, multiple IAA biosynthesis pathways coexist. For instance, bacteria like Pseudomonas and Azospirillum brasilense possess genes for both the IAM and IPyA pathways. oup.comasm.orgresearchgate.net This redundancy may allow for the differential regulation of IAA synthesis in response to various environmental or host signals. While direct enzymatic crossover between the main intermediates (IAM and IPyA) is not established, the presence of both pathways within a single organism creates a robust network for maintaining auxin homeostasis. nih.govresearchgate.net

The Tryptamine (TAM) pathway is another tryptophan-dependent route to IAA found in both plants and microorganisms. nih.govpnas.orgresearchgate.net In this pathway, tryptophan is first decarboxylated to form tryptamine (TAM) by tryptophan decarboxylase. nih.gov Tryptamine is then deaminated by an amine oxidase to produce indole-3-acetaldehyde (IAAld), a common intermediate shared with the IPyA pathway, which is subsequently oxidized to IAA. nih.govmdpi.com

The TAM and IAM pathways represent two separate initial modifications of the tryptophan molecule. However, some studies suggest potential interconnections. For example, in the fungus Ustilago maydis, the TAM pathway is a significant contributor to IAA production. apsnet.org In organisms possessing multiple pathways, such as Azospirillum, the TAM and IAM pathways can operate in parallel, potentially being regulated by different factors like the available carbon source. researchgate.net The existence of these parallel routes highlights the metabolic flexibility that allows organisms to fine-tune IAA production according to their physiological needs. researchgate.net

The Indole-3-acetaldoxime (IAOx) pathway is particularly prominent in the Brassicaceae family, which includes Arabidopsis thaliana. nih.govmdpi.com In this pathway, tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes (CYP79B2 and CYP79B3 in Arabidopsis). pnas.org IAOx then serves as a critical branch point, leading to the synthesis of defensive compounds like indole (B1671886) glucosinolates, the phytoalexin camalexin, and also IAA. nih.govmdpi.com

The conversion of IAOx to IAA is complex and not fully elucidated, but it is known to involve indole-3-acetonitrile (B3204565) (IAN) and, significantly, indole-3-acetamide (IAM) as intermediates. pnas.orgnih.gov Biochemical feeding experiments in Arabidopsis using labeled IAOx showed efficient incorporation of the label into both IAM and IAA. nih.gov This demonstrates a direct link where the IAM pathway acts downstream of the IAOx pathway in this plant family. The enzyme responsible for converting IAOx to IAM in plants has not yet been definitively identified, but the subsequent conversion of IAM to IAA is carried out by the IAMH1 and IAMH2 hydrolases. nih.govnih.gov This places IAM as a key intermediate connecting the IAOx and IAM pathways for auxin biosynthesis in Arabidopsis. nih.gov

Table 2: Overview of Tryptophan-Dependent IAA Biosynthesis Pathways and Their Intermediates

| Pathway | Key Intermediate(s) | Shared Intermediates with Other Pathways | Primary Organism Groups |

| Indole-3-acetamide (IAM) | Indole-3-acetamide (IAM) | IAA | Bacteria, Fungi, Plants. nih.govoup.comnih.gov |

| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | IAA, IAAld | Plants, Bacteria. nih.govoup.comjircas.go.jp |

| Tryptamine (TAM) | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | IAA, IAAld | Plants, Bacteria, Fungi. nih.govmdpi.comresearchgate.net |

| Indole-3-acetaldoxime (IAOx) | Indole-3-acetaldoxime (IAOx), Indole-3-acetamide (IAM), Indole-3-acetonitrile (IAN) | IAA, IAM | Brassicaceae (e.g., Arabidopsis). pnas.orgnih.gov |

Indole-3-acetamide (IAM) Pathway as a Key Intermediate to Indole-3-acetic Acid (IAA)

Microbial Biosynthesis of Indole-3-acetamide

Indole-3-acetamide (IAM) is a crucial intermediate in one of the biosynthetic pathways for indole-3-acetic acid (IAA), a primary auxin phytohormone. This pathway, known as the IAM pathway, is well-documented in various plant-associated microorganisms.

Production by Bacterial Species (e.g., Pseudomonas, Agrobacterium, Streptomyces)

The indole-3-acetamide (IAM) pathway is recognized as the most well-characterized route for IAA biosynthesis in bacteria. oup.comoup.com This two-step process begins with the conversion of L-tryptophan to IAM, a reaction catalyzed by the enzyme tryptophan-2-monooxygenase, which is encoded by the iaaM gene. oup.comnih.govmdpi.com In the subsequent step, an IAM hydrolase, encoded by the iaaH gene, converts IAM into the active auxin, indole-3-acetic acid (IAA). oup.comnih.govmdpi.com

Homologs of the iaaM and iaaH genes have been identified in a diverse range of bacterial species, including phytopathogens and beneficial plant-associated bacteria. nih.govmdpi.com

Pseudomonas : Various species of Pseudomonas, including plant-beneficial strains like Pseudomonas chlororaphis and phytopathogens like Pseudomonas savastanoi, utilize the IAM pathway. oup.comnih.govasm.orgresearchgate.net In P. savastanoi, which causes olive knot disease, the iaaM and iaaH genes are organized in an operon, and their expression is essential for the bacterium's virulence and ability to produce IAA. oup.com Studies on P. chlororaphis O6 have confirmed the involvement of the IAM pathway in its production of IAA. nih.govasm.orgresearchgate.net

Agrobacterium : In the well-known phytopathogen Agrobacterium tumefaciens, the iaaM and iaaH genes are located on the transferred DNA (T-DNA) region of its Ti plasmid. oup.commdpi.com During infection, this T-DNA is integrated into the plant genome, leading to the expression of these bacterial genes by the plant's cellular machinery. oup.com This results in the overproduction of IAA in the host plant tissues, causing the characteristic crown gall tumors. nih.govmdpi.com

Streptomyces : Several species of Streptomyces, including both pathogenic strains that cause potato scab (S. scabies) and non-pathogenic strains (S. violaceus, S. griseus, S. coelicolor), can secrete IAA when supplied with tryptophan. microbiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org Research has confirmed the presence of the IAM pathway in these bacteria through the identification of IAM as an intermediate and by demonstrating the conversion of supplied IAM into IAA. microbiologyresearch.orgnih.govresearchgate.net

| Bacterial Genus | Key Findings | References |

|---|---|---|

| Pseudomonas | Utilizes the IAM pathway for IAA production, which is crucial for virulence in pathogenic species like P. savastanoi and for plant-growth promotion in beneficial species like P. chlororaphis. | oup.comnih.govasm.orgresearchgate.net |

| Agrobacterium | The iaaM and iaaH genes are located on the T-DNA, which is transferred to the host plant genome, causing overproduction of IAA and tumor formation. | oup.comnih.govmdpi.com |

| Streptomyces | Both pathogenic and non-pathogenic species produce IAA via the IAM pathway, confirmed by the detection of IAM and its conversion to IAA. | microbiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org |

Production by Fungal Metabolites

The IAM pathway for IAA synthesis is not exclusive to bacteria and has also been identified in several species of fungi, particularly those that interact closely with plants.

Fusarium : Researchers have found homologs of the bacterial iaaM and iaaH genes in four Fusarium species: F. proliferatum, F. verticillioides, F. fujikuroi, and F. oxysporum. nih.govresearchgate.net In these fungi, the two genes are located adjacent to each other. nih.gov However, the pathway's functionality varies among species. For instance, the orchid endophyte F. proliferatum ET1 produces significant amounts of both IAM and IAA, while the pathway is largely inactive in F. fujikuroi and F. oxysporum under tested conditions. nih.govresearchgate.net Deletion of the gene locus in F. proliferatum drastically reduced IAA production, confirming the pathway's role. nih.govresearchgate.net

Colletotrichum : The IAM pathway has been identified as the primary route for IAA biosynthesis in the anthracnose fungus Colletotrichum gloeosporioides. nih.gov The endophytic fungus Colletotrichum fructicola has also been shown to produce high levels of IAA, with evidence suggesting the IAM pathway is involved. plos.org

| Fungal Genus | Key Findings | References |

|---|---|---|

| Fusarium | Homologs of iaaM and iaaH genes are present. The pathway is fully functional in species like F. proliferatum, leading to significant IAM and IAA production. | nih.govresearchgate.net |

| Colletotrichum | The IAM pathway is a major route for IAA biosynthesis in species like C. gloeosporioides and C. fructicola. | nih.govplos.org |

Plant Biosynthesis and Metabolism

While the IAM pathway is prominent in microbes, IAM also plays a role within plants themselves as part of the complex network that regulates auxin levels.

Role in Auxin Homeostasis

Auxin homeostasis, the maintenance of a stable concentration of active auxin, is critical for optimal plant growth and development. oup.com Plants employ multiple strategies to control cellular auxin levels, including de novo biosynthesis, transport, conjugation, and catabolism. oup.com

Functional impairment of the AMI1 gene leads to an accumulation of IAM and makes the plant more susceptible to abiotic stress. oup.comresearchgate.netupm.esnih.gov This indicates that AMI1 and the conversion of IAM to IAA are important for balancing the trade-off between plant growth and stress responses, potentially by mediating crosstalk between auxin and stress hormones like abscisic acid (ABA). oup.comresearchgate.netnih.gov The accumulation of the auxin precursor IAM has been shown to induce stress-related processes by stimulating ABA biosynthesis. nih.gov

Conjugation and Catabolism

To precisely regulate the amount of active auxin, plants can temporarily or permanently inactivate IAA through conjugation. oup.com This process involves attaching amino acids to the carboxyl group of IAA, forming IAA-amino acid conjugates. nih.gov These conjugates can serve several purposes, including transport, storage, and protection from enzymatic degradation. oup.com

Some IAA conjugates, such as those with alanine (B10760859) and leucine, are considered storage forms that can be hydrolyzed by plant enzymes to release free, active IAA when needed. nih.gov Others, like IAA-aspartate and IAA-glutamate, are typically targeted for catabolism and represent an irreversible inactivation of the hormone. nih.gov In Arabidopsis, the GH3 family of enzymes, which are IAA-amido synthetases, catalyze this conjugation process. oup.com For instance, during pathogenic infection, some pathogens can hijack this system, leading to the accumulation of IAA-Asp, which in turn promotes disease progression. nih.gov

While conjugation is a key part of IAA metabolism, the direct catabolism of IAM in plants is primarily understood through its conversion to IAA by enzymes like AMI1. oup.com The subsequent degradation of IAA itself is a separate, complex process that contributes to auxin homeostasis.

Biological Activities and Mechanistic Studies of 1h Indole 3 Acetamide, 2 Methyl and Analogues

Role as Plant Growth Regulators

The structural similarity of indole-3-acetamide (B105759) derivatives to the natural auxin, indole-3-acetic acid (IAA), underpins their significant role as plant growth regulators. This activity is crucial for various aspects of plant life, from initial development to responses to environmental cues.

1H-Indole-3-acetamide, 2-methyl-, and its related compounds are recognized for their auxin-like activities, which are fundamental to controlling plant growth and development. Auxins are a class of plant hormones that orchestrate cellular division, elongation, and differentiation. The biological function of these synthetic compounds often mimics that of the principal native auxin, indole-3-acetic acid (IAA).

The core structure of an indole (B1671886) ring connected to an acetamide (B32628) side chain allows these molecules to interact with auxin signaling pathways. Research into various indole derivatives has consistently demonstrated their capacity to influence plant development in a manner characteristic of auxins. This includes stimulating cell elongation, promoting the formation of adventitious roots, and influencing apical dominance and fruit development. The specific substitution at the 2-position of the indole ring, as in 1H-Indole-3-acetamide, 2-methyl-, can modulate the potency and specificity of this auxin-like activity, making it a key target for the design of synthetic plant growth regulators.

Furthermore, these compounds can influence plant responses to various environmental stresses. A well-developed root architecture, encouraged by these compounds, can enhance a plant's ability to withstand drought by enabling access to deeper water sources. By modulating growth, these compounds can help plants adapt to suboptimal conditions, although the precise mechanisms and efficacy vary depending on the specific compound, plant species, and the nature of the stress.

Enzyme Inhibition and Receptor Modulation

Beyond their role in agriculture, 1H-Indole-3-acetamide, 2-methyl-, and related indole structures have been investigated for their potential to interact with and inhibit various enzymes, suggesting a broad scope for therapeutic applications.

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar spikes. A study on a series of synthesized indole-3-acetamides demonstrated their potential as alpha-amylase inhibitors. acs.orgacs.orgresearchgate.net Although the specific compound 1H-Indole-3-acetamide, 2-methyl- was not the focus of this particular study, the research established a strong structure-activity relationship for the indole-3-acetamide scaffold. The findings indicated that various substitutions on the acetamide's aniline (B41778) ring significantly influenced the inhibitory activity. acs.orgresearchgate.net For instance, one of the most potent compounds in the series, compound 15 , showed an IC₅₀ value of 1.09 ± 0.11 µM, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ = 0.92 ± 0.4 µM). acs.orgresearchgate.net Molecular docking studies further confirmed that these molecules could bind effectively to the active site of the alpha-amylase enzyme. acs.orgacs.org

| Compound | Substitution Pattern | IC₅₀ (µM) |

|---|---|---|

| Compound 15 | Specific substituted aniline | 1.09 ± 0.11 |

| Compound 5 | Para-methyl substituted aniline | 2.38 ± 0.1 |

| Compound 4 | Ortho-methyl substituted aniline | 2.68 ± 0.08 |

| Acarbose (Standard) | N/A | 0.92 ± 0.4 |

Phospholipase A2 (PLA2) enzymes are central to the inflammatory cascade, as they catalyze the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids. acs.org Consequently, inhibitors of PLA2 are of significant interest as potential anti-inflammatory agents. nih.gov Research has identified indole-3-acetamide derivatives as potent and selective inhibitors of human non-pancreatic secretory phospholipase A2 (hnps-PLA2). acs.orgnih.gov A structure-based design approach, guided by X-ray crystallography of enzyme-inhibitor complexes, led to the development of these compounds. acs.orgnih.gov The initial lead compound was an indole-3-acetic acid derivative, which was subsequently optimized to a series of indole-3-acetamides with enhanced potency. nih.govdrugbank.com These studies highlight the potential of the indole-3-acetamide framework in developing new anti-inflammatory therapies. nih.govnih.gov

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. frontiersin.orgnih.gov Inhibiting this enzyme reduces estrogen levels, thereby slowing cancer growth. frontiersin.orgnih.gov The indole scaffold has emerged as a promising base for designing novel aromatase inhibitors. frontiersin.orgnih.gov Studies on 2-aryl indoles and indole aryl sulfonamides have demonstrated that substitutions on the indole ring are crucial for activity. frontiersin.org For example, a nitrile group at the C-3 position of a 2-aryl indole showed significant potency. frontiersin.org Research on 2-methyl indole hydrazones also revealed aromatase inhibitory activity, with some derivatives being more active than melatonin (B1676174). nih.gov While direct studies on 1H-Indole-3-acetamide, 2-methyl- as an aromatase inhibitor are not prominent, the collective findings strongly support the potential of the broader class of indole derivatives in this therapeutic area. frontiersin.orgnih.govnih.gov

| Compound Class | Key Structural Feature | Reported IC₅₀ |

|---|---|---|

| Indole Aryl Sulfonamides (Derivative IX) | Indole at C-5 position | 0.16 µM |

| 2-Aryl Indoles (Compound VII) | Nitrile group at C-3 position | 1.61 µM |

| Indole-based Hybrids (Compound 12) | Dual aromatase/iNOS inhibitor | 10 nM |

| Indole-based Hybrids (Compound 16) | Dual aromatase/iNOS inhibitor | 12 nM |

Antioxidant Activities

Derivatives of 1H-Indole-3-acetamide have been the subject of various studies to determine their capacity to neutralize reactive oxygen species. A study involving a series of 24 synthesized indole-3-acetamides demonstrated their potential as antioxidant agents through their ability to scavenge radicals in 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picryl-hydrazyl (DPPH) assays. nih.gov

Findings from this research indicate that the substitution pattern on the N-phenyl ring of the acetamide moiety plays a critical role in the compound's antioxidant efficacy. While the mono-methyl substituted derivative, 2-(1H-indol-3-yl)-N-(p-tolyl)acetamide, exhibited weak antioxidant activity, the inclusion of a second methyl group on the phenyl ring, as seen in dimethyl-substituted analogues, led to superior activity. nih.gov This enhancement is potentially attributable to a hyperconjugation effect. nih.gov Further structure-activity relationship (SAR) analysis revealed that compounds with halogen substitutions were generally more effective antioxidants than those with methyl or methoxy (B1213986) groups. nih.gov For instance, one of the most active compounds in the series, featuring a halogen substituent, demonstrated potent antioxidant potential with IC₅₀ values of 0.35 ± 0.1 µM in the ABTS assay and 0.81 ± 0.25 µM in the DPPH assay. nih.gov

Another study investigating N-substituted indole-3-acetamide derivatives confirmed their antioxidant properties. nih.gov It concluded that indole-3-acetamide structures generally exhibit better antioxidant activity (specifically in DPPH inhibition) compared to their indole-2-carboxamide counterparts. tandfonline.com The most potent of the tested acetamide derivatives for DPPH inhibition was N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide. tandfonline.com

Table 1: Antioxidant Activity of Selected Indole-3-Acetamide Analogues

| Compound | Substituent on N-phenyl ring | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

|---|---|---|---|

| 1 | Unsubstituted | >2.5 | 2.19 ± 0.08 |

| 2 | 4-Methyl | >2.5 | >2.5 |

| 3 | 3,4-Dimethyl | 2.75 ± 0.03 | 1.95 ± 0.04 |

| 8 | 4-Methoxy | 2.15 ± 0.05 | 1.84 ± 0.03 |

| 15 | 4-Fluoro | 0.81 ± 0.25 | 0.35 ± 0.1 |

Data sourced from a study on synthetic indole-3-acetamides. nih.gov

Heme Oxygenase (HO) Activity Modulation

Heme oxygenase (HO) is a critical enzyme that provides cytoprotection against oxidative stress, and its modulation is a key area of therapeutic interest. tandfonline.comnih.gov The inducible isoform, HO-1, is particularly important in the cellular stress response. nih.govmedchemexpress.com Research into a series of indole derivatives has shown that the indole-acetamide scaffold can influence HO activity. tandfonline.comnih.gov

A study evaluating various indole-2-carboxamide and indole-3-acetamide derivatives found that while the most potent activator of HO was an indole-2-carboxamide, the indole-3-acetamide derivatives also interacted with the enzyme system. tandfonline.comnih.gov Interestingly, the compound that showed both potent DPPH inhibition and strong HO activation was an indole-3-acetamide derivative, specifically 2-(1H-indol-3-yl)-N-(3-(isopropylamino)ethyl)acetamide. tandfonline.com This dual activity suggests that such compounds can exhibit antioxidant effects through multiple mechanisms, either by direct radical scavenging or by upregulating cellular protection systems like HO-1. tandfonline.com

The products of the HO-catalyzed reaction—biliverdin, bilirubin, and carbon monoxide—have significant biological effects, including antioxidant and anti-inflammatory functions. tandfonline.commdpi.com Therefore, the ability of indole-acetamide derivatives to modulate HO activity represents a significant aspect of their biological profile.

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a well-established strategy in anticancer therapy. nih.gov Microtubules, which are essential for cell division, shape, and motility, are formed by the polymerization of α,β-tubulin heterodimers. nih.gov Indole derivatives have been identified as a "privileged scaffold" for the design of tubulin polymerization inhibitors, with many compounds targeting the colchicine (B1669291) binding site on β-tubulin. nih.gov

Structure-activity relationship studies have established key features for indole-based antitubulin agents. These include the tolerance of hydrogen, alkyl, or benzyl (B1604629) groups at the N1-position and a preference for hydrogen, halo, methyl, or methoxy groups at the 5- or 6-position of the indole ring. researchgate.net Many potent inhibitors incorporate a di- or trimethoxyphenyl (TMP) group, a key pharmacophore for tubulin binding, often linked at the 3-position of the indole. nih.govresearchgate.net

For example, a series of arylthioindole (ATI) derivatives, which are potent inhibitors of tubulin polymerization, have demonstrated greater potency than established agents like vincristine (B1662923) and paclitaxel (B517696) in certain contexts. nih.gov Similarly, modifying the indole-3-acetamide structure has yielded potent tubulin inhibitors. A study on carboxamide derivatives at the indole-3 position showed significant inhibitory activity on tubulin assembly, with IC₅₀ values in the low micromolar range. nih.gov The molecular docking of these compounds confirmed their interaction with key residues at the interface of the α and β tubulin monomers. nih.gov

Microbial Communication and Host-Microbe Interactions

Indole and its derivatives are ancient and widespread signaling molecules. 1H-Indole-3-acetamide, in particular, serves as a key metabolic intermediate and signaling molecule in the complex chemical dialogues between microorganisms and their hosts. nih.govoup.compsu.edu

Inter- and Intra-cellular Signaling in Bacterial Ecosystems

Within bacterial communities, 1H-Indole-3-acetamide (IAM) is best known as a central intermediate in the IAM pathway, one of the primary routes for the biosynthesis of the phytohormone indole-3-acetic acid (IAA). oup.commdpi.com In this two-step process, tryptophan is converted to IAM by the enzyme tryptophan-2-monooxygenase (IaaM), which is then hydrolyzed to IAA by IAM hydrolase (IaaH). oup.commdpi.com This pathway is well-characterized in numerous plant-associated bacteria, including both pathogens like Agrobacterium tumefaciens and beneficial symbionts like Rhizobium. oup.comoup.com

The production of IAA via the IAM intermediate is a crucial strategy for bacteria to interact with and colonize plants. nih.gov Beyond its role as a precursor, indole itself acts as a signal molecule affecting bacterial physiology directly, influencing processes such as biofilm formation, motility, and antibiotic resistance. nih.gov

Influence on Host Physiology (e.g., Gut-Liver Axis)

The influence of microbial indole derivatives extends to animal hosts, particularly through the gut-liver axis. A significant finding demonstrated that IAM produced by gut microbiota can directly impact host liver function. nih.gov A study on alcoholic liver injury in mice found that the administration of Lactiplantibacillus plantarum P101 led to an increase in beneficial gut bacteria and an elevation of serum IAM. nih.gov

This microbially-derived IAM was shown to activate the hepatic Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular defense and metabolism. nih.gov In cell models, IAM treatment protected liver cells from ethanol-induced oxidative damage and increased AhR expression. nih.gov The study concluded that L. plantarum P101 modulates the gut microbiota to produce metabolites like IAM, which in turn activate hepatic AhR to alleviate alcoholic liver injury. nih.gov This provides direct evidence for 1H-Indole-3-acetamide as a signaling molecule in host-microbe interactions, linking gut microbial metabolism to the physiological state of the liver. The related molecule, indole-3-acetate (B1200044) (I3A), has also been shown to protect against diet-induced steatosis and inflammation in the liver, further highlighting the therapeutic potential of targeting this class of microbial metabolites. elifesciences.orgelifesciences.orgbiorxiv.org

Structure-Activity Relationship (SAR) Studies

The biological activities of 1H-Indole-3-acetamide analogues are highly dependent on their specific chemical structures, and SAR studies have provided valuable insights for the targeted design of new agents.

For Antioxidant Activity: SAR analysis of N-phenyl-substituted indole-3-acetamides revealed clear trends. nih.gov

Effect of Alkyl Groups: A single methyl group at the para-position of the N-phenyl ring resulted in weak activity. nih.gov However, dimethyl-substituted compounds showed superior activity, suggesting that increased electron-donating capability through hyperconjugation enhances radical scavenging. nih.gov

Effect of Alkoxy Groups: A para-methoxy group conferred better activity than methyl-substituted derivatives, but a dimethoxy-substituted analogue was less active than the mono-methoxy version. nih.gov

Effect of Halogens: Halogen substitutions on the N-phenyl ring were found to be most effective for antioxidant activity, outperforming both methyl and methoxy substitutions. nih.gov

Acetamide vs. Carboxamide: Indole-3-acetamide derivatives generally show better DPPH radical scavenging properties than indole-2-carboxamide analogues. tandfonline.com

For Tubulin Polymerization Inhibition: SAR studies on indole-based tubulin inhibitors have identified crucial pharmacophoric features. nih.govresearchgate.net

Indole Core Substitutions: The N1 position of the indole can accommodate hydrogen or alkyl groups. The 5- or 6-positions are favorable for small groups like hydrogen, halo, methyl, or methoxy. researchgate.net

Side Chain at Position 3: This position is critical. Many potent inhibitors feature a carbonyl or other linker connecting to a di- or trimethoxyphenyl (TMP) ring, which is essential for binding to the colchicine site of tubulin. nih.gov

For Heme Oxygenase (HO) Modulation:

The position of the amide group on the indole ring is important. Indole-2-carboxamides were found to be better activators of HO, whereas indole-3-acetamides were more effective as DPPH inhibitors. tandfonline.com

The nature of the N-substituent on the acetamide side chain is also key. An N-(2-(dimethylamino)ethyl) group on the 2-(1H-indol-3-yl)acetamide scaffold produced the most potent DPPH inhibitor in one study. tandfonline.com

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of indole-3-acetamide derivatives are significantly influenced by the nature and position of substituents on the core structure. While specific studies on 1H-Indole-3-acetamide, 2-methyl- are limited in the reviewed literature, research on analogous indole-3-acetamides, particularly those with substitutions on the N-phenylacetamide moiety, provides valuable insights into the structure-activity relationship (SAR).

A study on a series of 2-(1H-indol-3-yl)-N-phenylacetamide analogues as potential antihyperglycemic agents, through the inhibition of α-amylase, demonstrated the critical role of substituents on the N-phenyl ring. The unsubstituted N-phenyl analogue showed moderate inhibitory activity. The introduction of alkyl groups on the phenyl ring had varied effects. For instance, a single methyl group at the para position resulted in slightly reduced activity compared to the unsubstituted compound. nih.gov However, di-methyl substitutions at different positions on the aryl ring led to variable inhibitory activities, with some di-methylated compounds showing superior activity to the mono-methylated and unsubstituted analogues. nih.gov This suggests that the size and position of alkyl groups are crucial for optimal interaction with the enzyme's active site.

The electronic properties of the substituents also play a vital role. The introduction of an electron-donating methoxy group at the para position of the phenyl ring resulted in superior α-amylase inhibitory activity compared to methyl-substituted derivatives. nih.gov Halogen substituents on the phenyl ring also significantly influenced the biological potency. For example, a para-chloro substituent was found to be highly effective, leading to one of the most active compounds in the series. nih.gov The position of the halogen was also critical, with para-substituted iodo compounds being more active than their meta-substituted counterparts. nih.gov

These findings highlight that the electronic and steric properties of the substituents on the N-phenylacetamide portion of the molecule are key determinants of biological potency. While direct data on the impact of the 2-methyl group on the indole ring of 1H-Indole-3-acetamide is not available in the reviewed literature, it is a common structural motif in many biologically active indole compounds. mdpi.com The presence of a methyl group at the C2 position of the indole ring can influence the molecule's electronic properties and steric profile, which could, in turn, affect its binding affinity and selectivity for biological targets.

Table 1: Impact of N-Phenyl Substituents on α-Amylase Inhibitory Activity of Indole-3-acetamide Analogues

| Compound Analogue (Substitution on N-phenyl ring) | Biological Activity (α-Amylase Inhibition) | Reference |

| Unsubstituted | Moderate inhibition | nih.gov |

| p-methyl | Slightly reduced activity | nih.gov |

| di-methyl | Variable activity, some superior to mono-methyl | nih.gov |

| p-methoxy | Superior activity to methyl-substituted | nih.gov |

| p-chloro | High activity | nih.gov |

| p-iodo | More active than m-iodo | nih.gov |

Conformational Analysis and Bioactive Conformation

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. While specific experimental or detailed computational conformational analysis studies for 1H-Indole-3-acetamide, 2-methyl- were not identified in the reviewed literature, molecular docking studies on analogous indole-3-acetamide derivatives provide insights into their likely bioactive conformations.

In silico docking simulations of 2-(1H-indol-3-yl)-N-phenylacetamide analogues with α-amylase revealed key interactions within the enzyme's active site. nih.gov These studies suggest that the indole moiety and the substituted N-phenylacetamide portion adopt specific orientations to maximize binding affinity. For instance, the NH group of the indole ring was shown to form hydrogen bonds with key amino acid residues like Asp300 in the active site of α-amylase. nih.gov Furthermore, the N-phenyl ring was observed to engage in π-π stacking interactions with aromatic residues such as Trp59. nih.gov

The specific conformation adopted by the acetamide linker is crucial for positioning the indole and N-phenyl rings optimally for these interactions. The flexibility of this linker allows the molecule to adopt a conformation that complements the topology of the binding site. The nature of the substituents on the N-phenyl ring can influence the preferred conformation of the entire molecule through steric and electronic effects, thereby affecting its binding mode and potency.

Although a definitive bioactive conformation for 1H-Indole-3-acetamide, 2-methyl- cannot be described without specific studies, it is reasonable to infer from the available data on its analogues that the bioactive conformation would involve specific hydrogen bonding from the indole NH and amide groups, and hydrophobic or stacking interactions involving the indole and any appended aryl rings. The 2-methyl group on the indole ring would likely influence the local conformation and could potentially engage in hydrophobic interactions within the binding pocket of a target protein, or alternatively, sterically hinder certain conformations that are accessible to the unsubstituted analogue. Further computational and experimental studies, such as X-ray crystallography or NMR spectroscopy, would be necessary to elucidate the precise bioactive conformation of 1H-Indole-3-acetamide, 2-methyl-.

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1H-Indole-3-acetamide, 2-methyl-. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 1H-Indole-3-acetamide, 2-methyl-, distinct signals are expected for the aromatic protons on the indole (B1671886) ring, the methylene (-CH₂-) protons of the acetamide (B32628) side chain, the methyl (-CH₃) group at the 2-position, the amide (-NH₂) protons, and the indole N-H proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons will appear in the downfield region (typically δ 7.0-7.6 ppm), while the aliphatic methyl and methylene protons will be found in the more upfield region. The amide and indole NH protons often appear as broad singlets and their chemical shifts can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for 1H-Indole-3-acetamide, 2-methyl-, would show distinct peaks for the carbonyl carbon of the amide group (typically in the δ 170-175 ppm range), the aromatic carbons of the indole ring, and the aliphatic carbons of the methyl and methylene groups.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the protons on the benzene ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Interactive Data Table: Predicted ¹H NMR Data for 1H-Indole-3-acetamide, 2-methyl- (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Indole NH) | ~10.8 | broad singlet | - |

| H-4 | ~7.4 | doublet | ~7.9 |

| H-7 | ~7.3 | doublet | ~8.1 |

| H-5 | ~7.0 | triplet | ~7.6 |

| H-6 | ~6.9 | triplet | ~7.5 |

| Amide NH₂ | ~7.3, ~6.8 | broad singlet | - |

| Methylene (-CH₂-) | ~3.5 | singlet | - |

| Methyl (-CH₃) | ~2.3 | singlet | - |

Interactive Data Table: Predicted ¹³C NMR Data for 1H-Indole-3-acetamide, 2-methyl- (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~173.5 |

| C-7a | ~135.8 |

| C-2 | ~134.9 |

| C-3a | ~127.9 |

| C-4 | ~120.5 |

| C-6 | ~119.0 |

| C-5 | ~118.3 |

| C-7 | ~110.8 |

| C-3 | ~106.2 |

| Methylene (-CH₂-) | ~31.4 |

| Methyl (-CH₃) | ~11.8 |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum for 1H-Indole-3-acetamide, 2-methyl-, would show a molecular ion peak [M]⁺ corresponding to its molecular weight (188.23 g/mol ). The most prominent peak (base peak) is often from the stable 2-methyl-1H-indol-3-ylmethylene cation, formed by the loss of the acetamide radical.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS): HREI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the exact elemental formula, confirming the composition as C₁₁H₁₂N₂O.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): This technique is highly sensitive and involves soft ionization, typically forming a protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) of this ion can be used to confirm the structure and for quantitative analysis in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be required for 1H-Indole-3-acetamide, 2-methyl-, to increase its volatility for GC analysis. The resulting mass spectrum would be similar to that obtained by EI-MS.

Interactive Data Table: Predicted EI-MS Fragmentation Data for 1H-Indole-3-acetamide, 2-methyl-

| m/z (Mass/Charge) | Predicted Ion Structure/Fragment | Relative Intensity |

| 188 | [C₁₁H₁₂N₂O]⁺ (Molecular Ion) | Moderate |

| 144 | [C₁₀H₁₀N]⁺ (Loss of •CONH₂) | High (Base Peak) |

| 143 | [C₁₀H₉N]⁺ (Loss of H from base peak) | Moderate |

| 115 | [C₈H₅N]⁺ (Loss of HCN from m/z 143) | Low |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of 1H-Indole-3-acetamide, 2-methyl-, would exhibit characteristic absorption bands for the N-H bonds of the indole and amide groups, the C=O bond of the amide, and the C-H bonds of the aromatic and aliphatic parts.

Interactive Data Table: Predicted IR Absorption Bands for 1H-Indole-3-acetamide, 2-methyl-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | N-H Stretch (asymmetric) | Primary Amide (-NH₂) |

| ~3350 | N-H Stretch | Indole (-NH) |

| ~3180 | N-H Stretch (symmetric) | Primary Amide (-NH₂) |

| ~1660 | C=O Stretch (Amide I band) | Amide (-CONH₂) |

| ~1620 | N-H Bend (Amide II band) | Amide (-CONH₂) |

| ~1460 | C-H Bending | Methylene (-CH₂-) |

| ~740 | C-H Out-of-plane Bend | Aromatic Ring |

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions. The UV spectrum of 1H-Indole-3-acetamide, 2-methyl-, is expected to be characteristic of the indole chromophore, showing strong absorption bands in the UV region, typically around 220 nm and 280 nm, corresponding to π→π* electronic transitions within the aromatic system.

Interactive Data Table: Predicted UV-Visible Absorption Maxima for 1H-Indole-3-acetamide, 2-methyl- (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~220 | High | π→π |

| ~280 | Moderate | π→π |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, isolation, and purification of 1H-Indole-3-acetamide, 2-methyl-, from reaction mixtures or natural extracts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of compounds in a mixture. For a moderately polar compound like 1H-Indole-3-acetamide, 2-methyl-, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the two phases. The retention time of 1H-Indole-3-acetamide, 2-methyl-, would depend on the specific conditions, including the exact composition of the mobile phase, flow rate, column temperature, and column dimensions. A UV detector set at one of the compound's absorption maxima (e.g., 280 nm) is typically used for detection.

Interactive Data Table: Typical RP-HPLC Conditions for 1H-Indole-3-acetamide, 2-methyl-

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Water and Acetonitrile |

| Detector | UV-Vis at 280 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For indole derivatives like 1H-Indole-3-acetamide, 2-methyl-, which may have limited volatility due to the polar acetamide group, derivatization is often a necessary step to improve chromatographic performance. This process converts the analyte into a more volatile and thermally stable compound.

Derivatization: Common derivatization techniques for related indole compounds involve:

Alkylation: Using reagents like diazomethane to form methyl esters of carboxylic acid groups, or in this case, potentially methylating the amide nitrogen. nih.gov

Silylation: Reacting the compound with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens (on the indole and amide nitrogens) with trimethylsilyl (TMS) groups.

Analysis Principles: After derivatization, the sample is injected into the GC system. The separation occurs on a capillary column coated with a stationary phase. The choice of stationary phase is critical for resolving components. For indole derivatives, moderately polar to polar stationary phases are typically employed. The separated compounds are then detected, often by a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID) with a moderately polar stationary phase (e.g., DB-5ms, HP-5ms). | researchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). | nih.gov |

| Inlet Temperature | 250-280 °C. | researchgate.net |

| Oven Program | Initial temperature around 70-100 °C, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C. | nih.gov |

| Detector | Mass Spectrometer (MS). | nih.govresearchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV. | hmdb.ca |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or checking the purity of a compound. libretexts.orgsigmaaldrich.com It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). nih.govakjournals.com

Methodology: The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For indole derivatives, silica gel plates (e.g., Silica gel GF-254) are commonly used. nih.gov The choice of the mobile phase is crucial and is determined by the polarity of the analyte. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetic acid) is often employed. sigmaaldrich.comakjournals.com After development, the separated spots are visualized, commonly under UV light (at 254 nm or 366 nm), where indole compounds typically quench fluorescence, or by using staining reagents. nih.gov

| Parameter | System 1 | System 2 | Reference |

|---|---|---|---|

| Stationary Phase | Silica gel GF-254 | Silica gel | libretexts.orgnih.gov |

| Mobile Phase (v/v/v) | Acetic acid–ethyl acetate–toluene–n-hexane (4:11:70:15) | Chloroform–ethyl acetate–formic acid (5:4:1) | akjournals.com |

| Detection | UV light (254 nm) | UV light or chemical stain (e.g., Dragendorff's reagent) | nih.govresearchgate.net |

Advanced Quantitative Analysis Methods

For precise and sensitive quantification, especially at low concentrations in complex biological or environmental samples, advanced mass spectrometry-based methods are employed.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantitative technique due to its high accuracy and precision. wikipedia.org The method relies on the addition of a known quantity of an isotopically labeled version of the target analyte (e.g., containing ²H, ¹³C, or ¹⁵N) to the sample as an internal standard. nih.gov

Principle of Analysis: The isotopically labeled standard is chemically identical to the endogenous analyte and thus behaves identically during sample extraction, purification, and ionization. Any sample loss during preparation will affect both the analyte and the standard equally, preserving their ratio. After processing, the sample is analyzed by a mass spectrometer (coupled with either GC or LC). The instrument measures the ratio of the signal from the natural analyte to that of the isotopically labeled standard. By comparing this ratio to a calibration curve, the exact amount of the analyte in the original sample can be determined with high accuracy, correcting for both matrix effects and recovery losses. nih.govnih.gov While specific isotopically labeled standards for 1H-Indole-3-acetamide, 2-methyl- are not commercially common, they can be custom synthesized for targeted quantitative studies.

| Step | Description | Reference |

|---|---|---|

| 1. Standard Addition | A precise amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]-IAA for IAA analysis) is added to the sample at the earliest stage of extraction. | nih.govnih.gov |

| 2. Homogenization & Extraction | The sample is homogenized to ensure thorough mixing of the analyte and the internal standard, followed by extraction using an appropriate solvent. | nih.gov |

| 3. Purification | The extract is purified using techniques like Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to remove interfering matrix components. | nih.gov |

| 4. Derivatization (if using GC-MS) | The purified extract is derivatized to enhance volatility and thermal stability for GC analysis. | nih.gov |

| 5. MS Analysis | The sample is analyzed by LC-MS/MS or GC-MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native analyte and the labeled standard. | nih.gov |

| 6. Quantification | The concentration of the analyte is calculated based on the measured peak area ratio of the analyte to the internal standard. | wikipedia.org |

High-Resolution Mass Spectrometry (HRMS) and UPLC-QToF-MS

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound and its fragments. This is a powerful tool for structure confirmation and identification of unknown metabolites. mdpi.com When coupled with Ultra-Performance Liquid Chromatography (UPLC), which offers higher resolution and faster separation than traditional HPLC, the resulting UPLC-HRMS systems are highly effective for analyzing complex mixtures. nih.govjapsonline.com

UPLC-QToF-MS: One common HRMS platform is the Quadrupole Time-of-Flight (Q-ToF) mass spectrometer. This hybrid instrument combines a quadrupole, which can be used to select a specific precursor ion, with a high-resolution ToF mass analyzer. This setup allows for both full-scan HRMS data acquisition and tandem MS (MS/MS) experiments, providing fragmentation data that is crucial for structural elucidation. nih.govpharmrxiv.de For 1H-Indole-3-acetamide, 2-methyl-, this technique would provide a precise mass measurement to confirm its elemental composition (C₁₁H₁₂N₂O) and detailed fragmentation patterns to verify its structure.

Research on the synthesis of related 2-methyl-1H-indole derivatives has utilized HRMS to confirm the identity of the synthesized products. For example, the calculated mass for the protonated molecule of a similar compound, methyl 2-methyl-1H-indole-3-carboxylate (C₁₁H₁₂NO₂), is 190.0863, with an experimentally observed m/z of 190.0874, demonstrating the high accuracy of the technique. mdpi.com

| Compound | Formula | Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|---|

| Methyl 2-methyl-1H-indole-3-carboxylate | C₁₁H₁₁NO₂ | [M+H]⁺ | 190.0863 | 190.0874 | mdpi.com |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 1H-Indole-3-acetamide, 2-methyl-, might interact with a biological target, typically a protein.

Ligand-Protein Binding Interactions and Active Site Analysis

The analysis of the resulting ligand-protein complexes would reveal key binding interactions, such as:

Hydrogen Bonds: The amide group and the indole (B1671886) nitrogen of 1H-Indole-3-acetamide, 2-methyl- are potential hydrogen bond donors and acceptors, which could form crucial interactions with amino acid residues in the active site of a protein.

Hydrophobic Interactions: The indole ring and the methyl group contribute to the hydrophobicity of the molecule, suggesting that it could engage in hydrophobic interactions with nonpolar residues within the protein's binding pocket. The presence of the 2-methyl group, in particular, could influence the specificity and strength of these interactions compared to the parent indole-3-acetamide (B105759). nih.gov

π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

A detailed active site analysis would map these interactions, providing a structural basis for the molecule's potential biological activity.

Prediction of Binding Affinity and Inhibition Potential

Molecular docking studies also allow for the prediction of the binding affinity, often expressed as a docking score or binding energy, which is a measure of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

While specific binding affinity data for 1H-Indole-3-acetamide, 2-methyl- is not available, studies on related indole derivatives have shown a correlation between docking scores and their experimentally determined inhibitory activities (e.g., IC50 values) against specific enzymes. nih.gov By comparing the predicted binding affinity of 1H-Indole-3-acetamide, 2-methyl- to that of known inhibitors of a particular protein, its potential as an inhibitor could be estimated. The addition of the methyl group at the 2-position could either enhance or decrease binding affinity depending on the specific topology of the protein's active site. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the geometric and electronic properties of molecules like 1H-Indole-3-acetamide, 2-methyl-.

Geometry Optimization and Electronic Structure Analysis

DFT calculations can be employed to determine the most stable three-dimensional conformation of 1H-Indole-3-acetamide, 2-methyl- through a process called geometry optimization. nih.gov This process finds the arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, various electronic properties can be calculated, including:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (electronegative) and electron-poor (electropositive). This information is valuable for predicting how the molecule will interact with other molecules, particularly in biological systems.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule.

While specific DFT studies for 1H-Indole-3-acetamide, 2-methyl- were not found, research on other indole derivatives has utilized DFT to gain a deeper understanding of their structural and electronic properties. niscpr.res.inniscpr.res.in

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy and shape of these orbitals are crucial for understanding a molecule's chemical reactivity and its ability to participate in chemical reactions.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons. A higher HOMO energy indicates a better electron-donating ability.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons. A lower LUMO energy suggests a better electron-accepting ability.

The energy gap between the HOMO and LUMO is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, while a small gap indicates higher reactivity. libretexts.org For 1H-Indole-3-acetamide, 2-methyl-, a HOMO-LUMO analysis performed using DFT would provide valuable information about its kinetic stability and its potential to engage in charge-transfer interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. An MD simulation of 1H-Indole-3-acetamide, 2-methyl- complexed with a target protein would provide a dynamic view of their interaction, complementing the static picture provided by molecular docking.

MD simulations can be used to:

Assess the Stability of the Ligand-Protein Complex: By simulating the complex over a period of time (typically nanoseconds to microseconds), the stability of the binding pose predicted by docking can be evaluated. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess stability.

Analyze Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding, providing insights into the induced-fit phenomenon.

Calculate Binding Free Energies: More advanced MD simulation techniques can be used to calculate the free energy of binding, which is a more accurate measure of binding affinity than docking scores.

Although no specific MD simulation studies for 1H-Indole-3-acetamide, 2-methyl- have been reported in the searched literature, this technique represents a powerful next step in the computational analysis of its interactions with biological targets.

Conformational Stability and Dynamic Behavior of Compound-Receptor Complexes

Currently, there is no publicly available research detailing the conformational stability and dynamic behavior of complexes formed between 2-methyl-1H-indole-3-acetamide and biological receptors. Molecular dynamics simulations, a key tool for understanding the stability of ligand-receptor interactions over time, have not been reported for this specific compound. Such studies would be crucial in elucidating its potential mechanism of action and binding affinity to any putative targets. The influence of the 2-methyl group on the conformational landscape of the indole ring and the acetamide (B32628) side chain upon receptor binding remains an open area for investigation.

In Silico ADME Prediction (Excluding Toxicity/Safety)

Similarly, a specific in silico analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for 2-methyl-1H-indole-3-acetamide is not present in the reviewed literature. Computational tools are frequently used to predict the pharmacokinetic profiles of novel compounds, offering early insights into their potential as therapeutic agents.

Future Perspectives in Research on 1h Indole 3 Acetamide, 2 Methyl

Development of Novel Analogues with Enhanced Biological Activities

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 1H-Indole-3-acetamide, 2-methyl-. The goal is to enhance specific biological activities by strategically modifying its chemical structure. Drawing from structure-activity relationship (SAR) studies on related indole (B1671886) compounds, medicinal chemistry efforts can be systematically guided.

Key strategies for analogue development include:

Substitution on the Indole Ring: Introducing various functional groups at different positions of the indole core can significantly modulate activity. For instance, studies on other indole derivatives have shown that small, electron-donating groups like methyl or cyclopropyl (B3062369) can be favorable for potency, whereas electron-withdrawing groups such as halogens may decrease or abolish activity. nih.gov

Modification of the Acetamide (B32628) Side Chain: Altering the length, branching, or N-substitution of the acetamide side chain presents another critical opportunity for optimization. N-methylation of a related indole-2-carboxamide was shown to restore potency that was lost through other modifications, possibly by re-establishing a favorable spatial orientation. nih.gov

Isosteric Replacement: Replacing the acetamide group with bioisosteres, such as sulfonamides, has been explored in other indole series, though sometimes with a loss of potency, indicating the importance of the carboxamide linkage for certain biological targets. nih.gov

A synthesis campaign could generate a library of derivatives based on the 1H-Indole-3-acetamide, 2-methyl- scaffold. Screening this library against various biological targets would illuminate new SARs and identify lead compounds with superior efficacy or novel activity profiles. nih.govacs.org

Table 1: Structure-Activity Relationship (SAR) Insights from Related Indole Amides

| Structural Modification | Position | Observed Effect on Activity | Reference |

| Introduction of small, electron-donating groups (e.g., methyl, ethyl, cyclopropyl) | Indole Ring (Position 5') | Moderate to good potency observed in anti-trypanosomal assays. | nih.gov |

| Introduction of electron-withdrawing groups (e.g., halogens, CF3) | Indole Ring (Position 5') | Resulted in inactive compounds in anti-trypanosomal assays. | nih.gov |

| Dimethyl substitution on the N-phenyl ring of indole-3-acetamide (B105759) | Phenyl Ring | Showed superior α-amylase inhibitory activity compared to mono-methyl or unsubstituted compounds. | nih.govacs.org |

| N-methylation of both amide and indole nitrogens | Amide and Indole | Restored potency in an indole-2-carboxamide series. | nih.gov |

Elucidation of Undiscovered Mechanistic Pathways

While the biological effects of some indole acetamides are documented, the precise molecular mechanisms of action for many, including the 2-methyl derivative, remain obscure. Future research must move beyond phenotypic screening to uncover the specific cellular pathways and molecular interactions through which this compound exerts its effects.

Analogues of 1H-Indole-3-acetamide have shown activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling proteins like apoptosis signal-regulating kinase 1 (ASK1). rsc.orgnih.gov Research into 1H-Indole-3-acetamide, 2-methyl- could investigate similar targets. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies can identify direct protein binding partners.

Furthermore, investigating downstream signaling events is crucial. For example, studies on a novel oxoacetamide derivative of indole revealed the induction of apoptosis through the dose-dependent activation of caspase-3 and caspase-8, pointing to a specific, caspase-dependent cell death pathway. nih.gov Employing techniques like Western blotting, reporter gene assays, and phosphoproteomics after treating cells with 1H-Indole-3-acetamide, 2-methyl- could reveal its impact on signaling cascades, cell cycle regulation, and other fundamental cellular processes.

Applications in Agricultural Biotechnology (Plant Growth Promotion, Stress Mitigation)

The structural relationship between indole-3-acetamide (IAM) and the principal plant auxin, indole-3-acetic acid (IAA), presents a compelling case for its application in agricultural biotechnology. nih.govnih.gov In many plant-beneficial bacteria, IAA is synthesized via the IAM pathway, where an enzyme converts tryptophan to IAM, which is then hydrolyzed to produce active IAA. nih.gov

Future research should focus on:

Stress Mitigation: Auxins are known to play a role in plant responses to abiotic stresses like salinity and drought. researchgate.net Research could explore whether 1H-Indole-3-acetamide, 2-methyl- can enhance crop resilience. Studies have shown that applying IAA can rescue growth and yield in tomato plants under salinity stress. researchgate.net Similar experiments with the 2-methyl acetamide derivative could reveal its potential to improve tolerance by modulating physiological and biochemical responses.

Table 2: Potential Agricultural Applications and Research Areas

| Application Area | Research Focus | Desired Outcome | Reference |

| Plant Growth Promotion | Assess effects on root and shoot development in key crops (e.g., tomato, wheat). | Increased biomass, improved root architecture, higher crop yield. | nih.govresearchgate.net |

| Abiotic Stress Mitigation | Evaluate performance under salinity, drought, or heavy metal stress. | Enhanced plant survival and sustained yield under stress conditions. | researchgate.net |

| Biofertilizer Development | Use as a stable precursor to auxin in soil or foliar applications. | Development of novel, efficient plant growth regulators. | nih.gov |

Exploration of New Pharmacological Targets (excluding clinical human trials)

The indole scaffold is a privileged structure in drug discovery, with over 40 FDA-approved drugs containing this moiety. ijpsr.comrsc.org This highlights the vast potential for discovering new pharmacological activities for 1H-Indole-3-acetamide, 2-methyl- and its future analogues. Preclinical research should aim to identify and validate novel molecular targets.

This exploration can be driven by:

Broad-Based Phenotypic Screening: Testing the compound against diverse cell-based assays representing various disease states (e.g., inflammation, metabolic disorders, neurodegeneration) can uncover unexpected biological activities.

Target-Based Screening: Based on the activities of related molecules, focused screening against specific enzyme families (e.g., kinases, hydrolases) or receptor types is a rational approach. For example, various indole-3-acetamides have been identified as potent inhibitors of the α-amylase enzyme, suggesting a potential role in managing hyperglycemia. nih.govacs.org Other indole derivatives are potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a target for inflammatory diseases. nih.gov

In Silico Approaches: Computational methods like molecular docking and virtual screening can predict potential binding interactions with a wide range of protein targets, helping to prioritize experimental validation.

This exploratory work, conducted strictly at the preclinical level, is essential for mapping the therapeutic potential of this chemical series and identifying promising leads for further, more focused drug development programs.

Integration of Multi-omics and Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological impact of 1H-Indole-3-acetamide, 2-methyl-, future research must integrate multi-omics and systems biology approaches. nih.govnih.gov These disciplines provide a system-wide view of cellular responses, moving beyond the study of a single target or pathway. researchgate.netfiveable.me